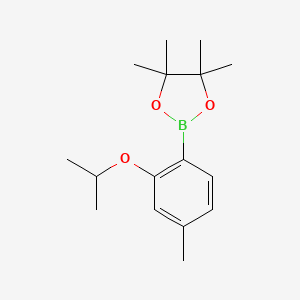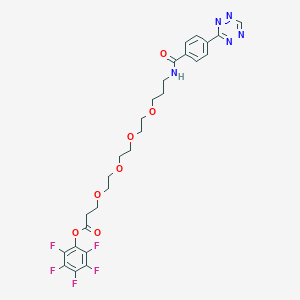
Ethyl 6-isopropoxy-5-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-isopropoxy-5-methylnicotinate is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.27 .
Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 305.2±37.0 °C . Its density is predicted to be 1.059±0.06 g/cm3 . The pKa value is predicted to be 2.58±0.32 .Aplicaciones Científicas De Investigación
Exploration of Similar Chemical Entities in Research
Compounds similar to Ethyl 6-isopropoxy-5-methylnicotinate, such as those involved in the modification of ethylene perception and action in plants, play crucial roles in agricultural biotechnology and post-harvest technology. For example, 1-methylcyclopropene (1-MCP) has been extensively studied for its effects on fruits and vegetables, both to further investigate the role of ethylene in ripening and senescence and as a commercial technology to improve product quality (Watkins, 2006; Blankenship & Dole, 2003). These insights into ethylene's role highlight the potential avenues for research into this compound, assuming it shares or impacts related biochemical pathways.
Analytical Techniques and Toxicity Evaluation
The development and application of analytical methods for determining antioxidant activity (Munteanu & Apetrei, 2021) and the critical evaluation of chemical toxicity (Mcgregor, 2007) are essential aspects of chemical research that are pertinent to understanding the safety and environmental impact of new chemical entities such as this compound.
Propiedades
IUPAC Name |
ethyl 5-methyl-6-propan-2-yloxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-5-15-12(14)10-6-9(4)11(13-7-10)16-8(2)3/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYLSJCKFGHTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)


